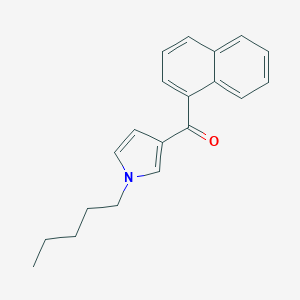
Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone
Descripción general
Descripción
“Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone” is a synthetic cannabinoid . It belongs to the substance group of synthetic cannabinoids and acts as a synthetic cannabinoid receptor agonist .
Molecular Structure Analysis
The molecular formula of “Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone” is C20H21NO . Its molecular weight is 291.3868 g/mol . The InChI Key is VPBJQDBKZSHCPC-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Quantification in Biological Samples
A study by Teske et al. (2010) describes a method for detecting and quantifying naphthalen-1-yl-(1-pentylindol-3-yl)methanone (JWH-018) in human serum. This method, utilizing HPLC-ESI-MS-MS, offers sensitivity with a lower limit of detection at 0.07 ng/ml, highlighting its usefulness in forensic and clinical toxicology (Teske et al., 2010).
Identification in Unregulated Products
Nakajima et al. (2011) identified naphthoylindoles, including JWH-018, as adulterants in unregulated herbal and drug-like products. This research, involving techniques like liquid chromatography and mass spectrometry, is crucial for understanding the composition of these products and their potential risks (Nakajima et al., 2011).
Synthetic Cannabinoid Agonists
Research by Shevyrin et al. (2014) established the structure of novel synthetic cannabinoids, including variants of naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone. Their study using techniques like GC-MS and NMR is pivotal for identifying these compounds in seizures and understanding their chemical nature (Shevyrin et al., 2014).
Metabolic Studies
A study by Chimalakonda et al. (2012) on the metabolism of synthetic cannabinoids such as JWH-018 revealed the formation of hydroxylated metabolites with significant affinity to cannabinoid receptors. This is key in understanding the pharmacokinetics and potential toxicity of these substances (Chimalakonda et al., 2012).
Synthesis and Chemical Reactions
Jing et al. (2018) developed an efficient synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, closely related to naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone. Their method highlights the potential for creating derivatives with varied properties (Jing et al., 2018).
Analytical Chemistry Applications
Mascini et al. (2017) demonstrated the use of computationally designed peptides for selective solid-phase extraction of synthetic cannabinoids like JWH-018. This novel approach has implications in analytical chemistry for detecting and quantifying these substances (Mascini et al., 2017).
Propiedades
IUPAC Name |
naphthalen-1-yl-(1-pentylpyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-2-3-6-13-21-14-12-17(15-21)20(22)19-11-7-9-16-8-4-5-10-18(16)19/h4-5,7-12,14-15H,2-3,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJQDBKZSHCPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433522 | |
| Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone | |
CAS RN |
162934-73-8 | |
| Record name | 1-Naphthalenyl(1-pentyl-1H-pyrrol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalen-1-yl(1-pentyl-1H-pyrrol-3-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162934738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Naphthalen-1-yl)(1-pentyl-1H-pyrrol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPHTHALEN-1-YL(1-PENTYL-1H-PYRROL-3-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WWBII0GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)
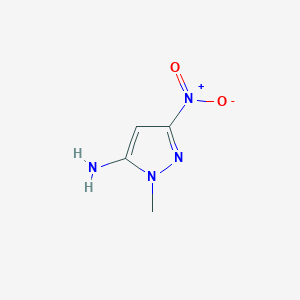
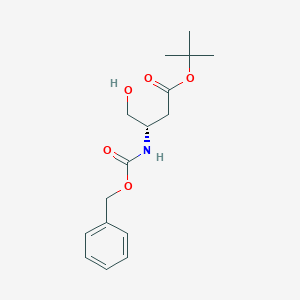


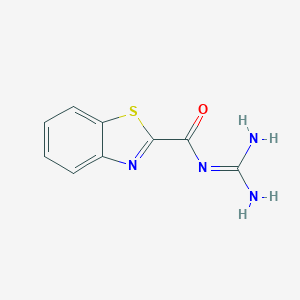
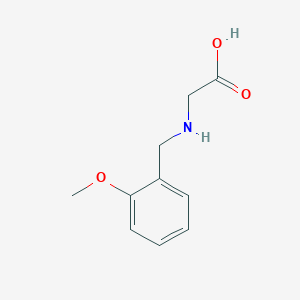
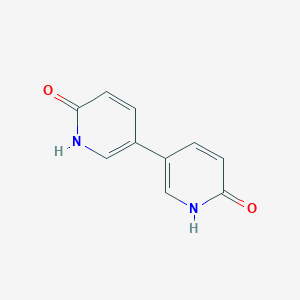
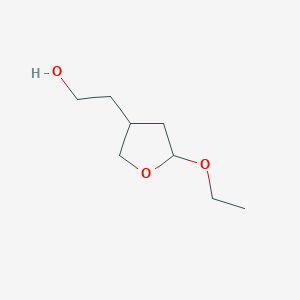

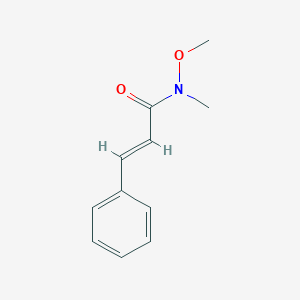
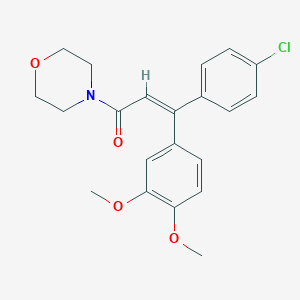
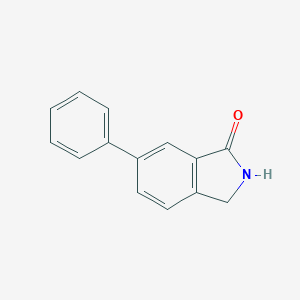
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)